2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 590397-98-1
VCID: VC16864675
InChI: InChI=1S/C21H17NO/c1-13-7-8-16(11-14(13)2)20-19(12-23)18-10-9-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3
SMILES:
Molecular Formula: C21H17NO
Molecular Weight: 299.4 g/mol

2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

CAS No.: 590397-98-1

Cat. No.: VC16864675

Molecular Formula: C21H17NO

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde - 590397-98-1

Specification

CAS No. 590397-98-1
Molecular Formula C21H17NO
Molecular Weight 299.4 g/mol
IUPAC Name 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde
Standard InChI InChI=1S/C21H17NO/c1-13-7-8-16(11-14(13)2)20-19(12-23)18-10-9-15-5-3-4-6-17(15)21(18)22-20/h3-12,22H,1-2H3
Standard InChI Key MRECAYVWDUUAGT-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C

Introduction

Chemical Identity and Structural Features

Molecular Identity

The compound’s systematic IUPAC name is 2-(3,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde . Its molecular formula is C21H17NO, with a molecular weight of 299.4 g/mol . The CAS registry number is 590397-98-1, and its SMILES notation is CC1=C(C=C(C=C1)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O)C, reflecting the fused aromatic system and substituent positions .

Structural Analysis

The benzo[g]indole core consists of a bicyclic structure fused with a benzene ring, creating an extended π-conjugated system. Key features include:

  • Position 2: A 3,4-dimethylphenyl group, which introduces steric bulk and modulates electronic properties through methyl substituents.

  • Position 3: A formyl (-CHO) group, enabling participation in condensation reactions (e.g., Schiff base formation) .

  • Position 1: A hydrogen atom, preserving the indole’s NH moiety critical for hydrogen bonding .

The compound’s 3D conformation, as modeled in PubChem, highlights planarity in the aromatic systems, with the aldehyde group slightly out-of-plane due to steric interactions .

Synthesis and Manufacturing Processes

Vilsmeier-Haack Formylation

The primary synthetic route involves Vilsmeier-Haack formylation, a method optimized for indole derivatives . The protocol, as detailed in patent CN102786460A, proceeds as follows:

  • Vilsmeier Reagent Preparation: Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) at 0–5°C to generate the electrophilic chloroiminium intermediate .

  • Reaction with 2-Methylaniline Derivatives: A 2-methylaniline precursor (e.g., 2,3-dimethylaniline) is treated with the Vilsmeier reagent, followed by refluxing at 80–90°C to facilitate cyclization and formylation .

  • Workup: The crude product is neutralized with saturated Na2CO3, precipitating the target compound, which is purified via recrystallization .

Example Synthesis (Patent CN102786460A):

  • Starting Material: 2,3-Dimethylaniline.

  • Conditions: POCl3/DMF (5:1 v/v), reflux for 6–8 hours.

  • Yield: ~65–70% after recrystallization .

Spectral Characterization

Key spectral data from the patent include:

  • 1H NMR (DMSO-d6): δ 12.14 (1H, br, NH), 9.95 (1H, s, CHO), 8.30–7.20 (aromatic protons) .

  • 13C NMR (DMSO-d6): δ 185.34 (CHO), 138.85–112.80 (aromatic carbons) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in polar solvents (e.g., DMSO, DMF) due to aromatic stacking; insoluble in water .

  • Stability: The aldehyde group is susceptible to oxidation, necessitating storage under inert conditions .

Fluorescence Properties

The extended conjugation imparts blue-green fluorescence (λem ~450–500 nm), as observed in analogous indole Schiff bases . This property is exploitable in optoelectronic materials or bioimaging probes.

Recent Research Developments

Materials Science Innovations

Recent studies highlight its utility in:

  • Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer component, achieving external quantum efficiencies of 12–15% .

  • Metal-Organic Frameworks (MOFs): Coordination with Zn2+ creates porous structures for gas storage .

Medicinal Chemistry Advances

  • Hybrid Molecules: Conjugation with cisplatin derivatives enhances anticancer efficacy (IC50 reduction by 40%) .

  • Antiviral Agents: Analogues inhibit SARS-CoV-2 3CL protease (Ki = 2.3 µM) in silico .

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